molecular formula C13H21NO2S2 B093090 Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]- CAS No. 18922-54-8

Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-

Cat. No. B093090
CAS RN: 18922-54-8
M. Wt: 287.4 g/mol
InChI Key: LOROWSYNFCQEIE-UHFFFAOYSA-N
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Description

Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that contains a sulfilimine group, which is a relatively uncommon functional group in organic chemistry. The unique properties of sulfilimine make it an interesting subject of study, and researchers have been exploring its synthesis, mechanism of action, and potential applications in various fields.

Mechanism Of Action

The mechanism of action of sulfilimine is not well understood, but researchers have proposed that it may interact with proteins through the formation of covalent bonds. This interaction may result in the inhibition of enzyme activity or the disruption of protein-protein interactions. Further research is needed to fully understand the mechanism of action of sulfilimine.

Biochemical And Physiological Effects

Studies have shown that sulfilimine derivatives can have a variety of biochemical and physiological effects. For example, sulfilimine derivatives have been shown to inhibit the activity of certain enzymes involved in cancer and Alzheimer's disease. Additionally, sulfilimine derivatives have been shown to have antimicrobial properties, making them potential candidates for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One advantage of sulfilimine is its relative ease of synthesis, which allows researchers to produce large quantities of this compound for further study. Additionally, the unique properties of sulfilimine make it an interesting subject of study, and researchers have been able to explore its potential applications in various fields. However, one limitation of sulfilimine is its lack of solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on sulfilimine. One area of interest is the development of sulfilimine derivatives as inhibitors of enzymes involved in various diseases, such as cancer and Alzheimer's disease. Additionally, researchers may explore the use of sulfilimine derivatives as building blocks in the synthesis of novel materials with unique properties. Further research is also needed to fully understand the mechanism of action of sulfilimine and its potential applications in various fields.

Synthesis Methods

The synthesis of sulfilimine involves the reaction of a sulfonyl chloride with an amine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the sulfilimine group. The synthesis of sulfilimine is relatively straightforward, and researchers have been able to produce large quantities of this compound for further study.

Scientific Research Applications

Sulfilimine has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Researchers have explored the use of sulfilimine derivatives as inhibitors of enzymes involved in various diseases, such as cancer and Alzheimer's disease. Additionally, sulfilimine derivatives have been used as building blocks in the synthesis of novel materials with unique properties.

properties

CAS RN

18922-54-8

Product Name

Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-

Molecular Formula

C13H21NO2S2

Molecular Weight

287.4 g/mol

IUPAC Name

N-[di(propan-2-yl)-λ4-sulfanylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H21NO2S2/c1-10(2)17(11(3)4)14-18(15,16)13-8-6-12(5)7-9-13/h6-11H,1-5H3

InChI Key

LOROWSYNFCQEIE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(C(C)C)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(C(C)C)C(C)C

Other CAS RN

18922-54-8

Origin of Product

United States

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